Withaferin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Withaferin A (WA) is a naturally occurring steroid found in the roots and leaves of Ashwagandha (Withania somnifera), a popular herb in Ayurvedic medicine. Scientific research suggests WA possesses a wide range of potential therapeutic applications due to its diverse biological activities [].

Anti-Cancer Properties

One of the most actively researched areas is WA's potential as an anti-cancer agent. In vitro and in vivo studies have shown WA to be effective in suppressing the growth and proliferation of various cancer cell lines, including breast, colon, lung, and cervical cancers [, ]. It appears to achieve this effect through multiple mechanisms, including inducing cell death (apoptosis) and inhibiting tumor angiogenesis (blood vessel formation) []. While these results are promising, further research is needed to understand the precise mechanisms and determine WA's efficacy in clinical settings.

Anti-Inflammatory and Immunomodulatory Effects

WA has also demonstrated anti-inflammatory and immunomodulatory properties. Studies suggest it can suppress the production of inflammatory mediators and modulate the immune response, potentially offering benefits for conditions like arthritis, autoimmune diseases, and neurodegenerative disorders [].

Other Potential Applications

Research is ongoing to explore WA's potential applications in various other areas. These include:

- Neuroprotective effects: Studies suggest WA may protect nerve cells from damage, offering promise for neurodegenerative diseases like Alzheimer's and Parkinson's [].

- Antioxidant activity: WA exhibits free radical scavenging properties, potentially offering benefits for conditions associated with oxidative stress [].

- Anti-diabetic effects: Some studies suggest WA may improve insulin sensitivity and glucose metabolism, potentially aiding in diabetes management [].

Withaferin A is a naturally occurring steroidal lactone predominantly isolated from the leaves of the Indian medicinal plant Withania somnifera, commonly known as Ashwagandha. It belongs to the withanolide class of compounds, characterized by a unique structure that includes a double bond and an epoxide ring, which contribute significantly to its biological activities. Withaferin A has been recognized for its extensive pharmacological potential, including anti-inflammatory, antitumor, and cardioprotective properties, making it a subject of interest in both traditional medicine and modern pharmacology .

WA's mechanism of action is still under investigation, but several potential pathways are being explored:

- Anti-inflammatory effects: WA might suppress inflammatory signaling pathways like NF-κB.

- Anticancer effects: WA may induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and metastasis [].

- Other mechanisms: Studies suggest potential roles in regulating blood sugar, improving cognitive function, and protecting against neurodegenerative diseases.

- Although generally considered safe in traditional medicinal use, high doses of WA extracts might cause gastrointestinal side effects.

- Limited clinical data exists on the safety of pure WA, and further research is needed to determine its toxicity profile.

The chemical structure of Withaferin A allows for various reactions that enhance its biological activity. Key reactions include:

- Acetylation: This reaction modifies hydroxyl groups, leading to derivatives such as Withaferin A diacetate, which can exhibit altered pharmacological properties .

- Hydrogenation: The compound can undergo hydrogenation to yield reduced derivatives like dihydrowithaferin A, altering its functional groups and potentially its activity .

- Alkylation and Nucleophilic Binding: Withaferin A can interact covalently with target proteins through alkylation reactions at specific sites on its structure, particularly at the C3 position of the A-ring and the epoxide network at C24 .

Withaferin A exhibits a broad spectrum of biological activities:

- Anticancer Properties: It has shown effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells. This effect is mediated through various mechanisms, including the disruption of vimentin cytoskeleton and interference with mortalin-p53 interactions .

- Anti-inflammatory Effects: The compound inhibits key inflammatory pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, thereby reducing inflammation .

- Antidiabetic and Cardioprotective Effects: Research indicates that Withaferin A may improve insulin sensitivity and has protective effects on cardiovascular health by modulating lipid metabolism .

The synthesis of Withaferin A can be achieved through several methods:

- Natural Extraction: The primary method involves extracting the compound from Withania somnifera using organic solvents. This method yields crude extracts that can be purified using chromatography techniques.

- Chemical Synthesis: Recent studies have reported synthetic approaches involving multi-step reactions, including cycloaddition reactions that yield novel derivatives with enhanced bioactivity. For instance, one-pot three-component azomethine ylide cycloaddition has been employed to create spiro-pyrrolizidino-oxindole adducts of Withaferin A .

Withaferin A has numerous applications in both traditional and modern contexts:

- Pharmaceutical Development: Due to its diverse pharmacological activities, it is being explored for developing new therapeutic agents against cancer, diabetes, and inflammatory diseases .

- Nutraceuticals: Its inclusion in dietary supplements is gaining popularity due to its health benefits attributed to traditional Ayurvedic practices .

- Research Tool: In laboratory settings, Withaferin A is utilized to study cellular mechanisms related to cancer biology and inflammation .

Research into the interactions of Withaferin A with biological targets has revealed several insights:

- Protein Binding: Studies indicate that Withaferin A interacts with various proteins involved in cell signaling pathways, affecting processes such as apoptosis and cell proliferation. For example, it binds to vimentin and alters its structure, leading to cytoskeletal disruption in cancer cells .

- Enzyme Inhibition: It inhibits proteasome activity and affects kinase activity such as IκB kinase β, which plays a critical role in inflammatory responses .

Several compounds share structural or functional similarities with Withaferin A. Here are some notable examples:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Withanolide D | Withania somnifera | Antitumor | Exhibits unique anti-inflammatory effects |

| Dihydrowithaferin A | Synthetic/Derived | Anticancer | Reduced form with different activity profile |

| Withanone | Withania somnifera | Antioxidant | Lacks epoxide ring present in Withaferin A |

| 3β-Methoxy-Withaferin-A | Synthetic/Derived | Enhanced protein binding | Methylation improves efficacy |

Withaferin A stands out due to its complex structure and multifaceted pharmacological properties that are not uniformly shared among similar compounds. Its ability to covalently interact with target proteins and influence multiple cellular pathways underscores its uniqueness in therapeutic applications .

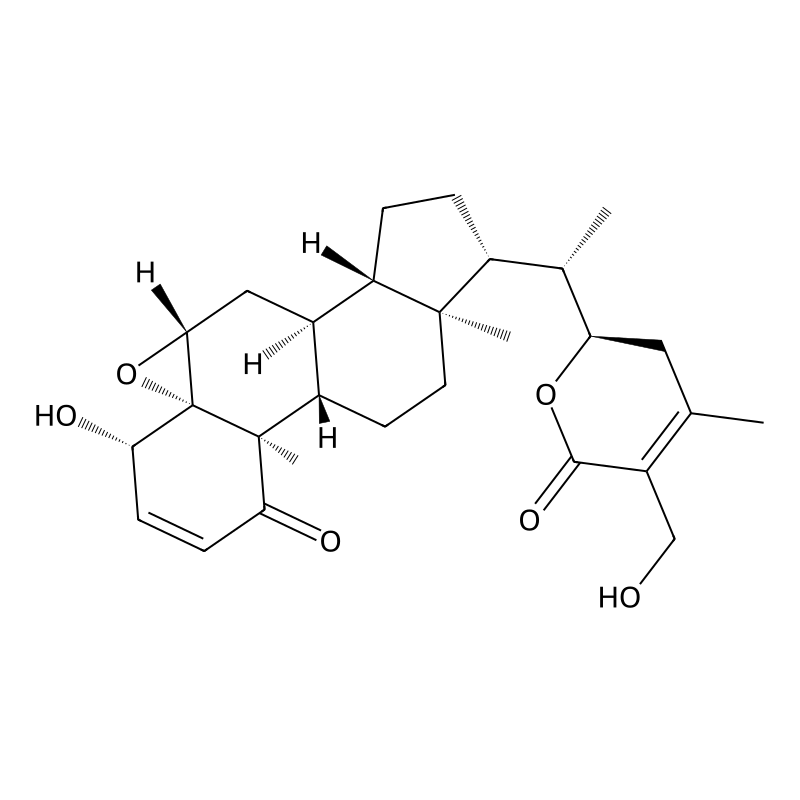

Molecular Structure and Formula

Withaferin A possesses the molecular formula C28H38O6 with a molecular weight of 470.6 g/mol [5] [6] [7]. The compound is registered under CAS number 5119-48-2 and is characterized by the systematic name 5β,6β-epoxy-4β,27-dihydroxy-1-oxo-22R-witha-2,24-dienolide [5] [8]. The molecular structure encompasses 28 carbon atoms arranged in a complex polycyclic framework, incorporating six oxygen atoms distributed across various functional groups including hydroxyl groups, an epoxide moiety, and a lactone ring [1] [5].

The InChI Key for withaferin A is DBRXOUCRJQVYJQ-CKNDUULBSA-N, providing a unique digital identifier for the compound in chemical databases [6] [9]. Nuclear magnetic resonance spectroscopy has been instrumental in elucidating the complete structural assignment of withaferin A, with characteristic 13C NMR chemical shifts observed for key structural elements including the α,β-unsaturated ketone system in ring A and the δ-lactone moiety in the side chain [10].

Steroidal Lactone Framework

The structural backbone of withaferin A is based on the ergostane skeleton, a tetracyclic steroid framework that serves as the foundation for all withanolides [1] [4] [2]. This framework consists of four cycloalkane rings: three six-membered cyclohexane rings designated as rings A, B, and C, and one five-membered cyclopentane ring designated as ring D [1] [4]. The ergostane skeleton is a C28 steroid structure that distinguishes withanolides from other classes of steroidal compounds [2] [11].

The characteristic feature that defines withanolides within the ergostane-type steroids is the presence of a C8 or C9 side chain containing a lactone ring [12]. In withaferin A, this side chain extends from position C-17 of the steroid nucleus and terminates in a six-membered δ-lactone ring formed between carbons C-22 and C-26 [1] [4]. This lactone ring is crucial for the biological activity of the compound and represents one of the key structural features that distinguishes withaferin A from other steroidal compounds [4] [13].

The biosynthesis of the ergostane framework in withanolides begins with the formation of 24-methylenecholesterol from lanosterol through a series of enzymatic transformations. Hydroxylation at C-22 followed by δ-lactonization between C-22 and C-26 yields the characteristic withanolide structure [12]. This biosynthetic pathway explains the consistent structural features observed across the withanolide family, including withaferin A.

Reactive Chemical Centers

Withaferin A contains three primary reactive centers that are responsible for its biological activity through covalent interactions with cellular targets [3] [14] [13]. These reactive sites enable the compound to form covalent adducts with nucleophilic residues in proteins, particularly cysteine residues, thereby modulating protein function [3] [13].

The first reactive center is located at position C-3 in the unsaturated A ring, which functions as a Michael acceptor [1] [3] [14]. Nuclear magnetic resonance spectral analysis has identified C-3 as the primary nucleophilic target site for various thiol compounds including ethyl mercaptan, thiophenol, and L-cysteine ethyl ester in vitro [1]. The α,β-unsaturated ketone system spanning positions C-1 to C-3 creates an electrophilic center that readily undergoes Michael addition reactions with nucleophiles [3] [13].

The second reactive center is the 5β,6β-epoxide group located in ring B [1] [3] [13]. This three-membered cyclic ether is highly strained and readily opens upon nucleophilic attack, forming covalent bonds with cellular thiols [13] [15]. The epoxide functionality has been demonstrated to be essential for the biological activity of withaferin A, as derivatives lacking this group show significantly diminished or absent biological effects [13].

The third reactive center is positioned at C-24 within the unsaturated lactone side chain (E ring) [3] [14]. This site, while less reactive than the other two centers, can also participate in nucleophilic addition reactions under appropriate conditions. The combination of these three reactive centers allows withaferin A to form multiple covalent attachments to target proteins, contributing to its high potency and selectivity [3].

Mass spectrometric studies using cysteine as a model nucleophile have demonstrated that withaferin A can form multiple adducts through reactions at these reactive centers [15]. The formation of these covalent adducts results in molecular ions with characteristic fragmentation patterns that can be used to identify and characterize the compound [16] [17].

Structure-Activity Relationships

Extensive structure-activity relationship studies have revealed the critical importance of specific structural features for the biological activity of withaferin A [13] [18]. The 5,6-epoxide group in ring B has been identified as particularly crucial for biological activity, with compounds lacking this functionality showing dramatically reduced or absent activity [13]. This observation has been consistently demonstrated across multiple biological assays and cell lines, establishing the epoxide as an essential pharmacophore.

The α,β-unsaturated ketone system in ring A, particularly the enone moiety spanning C-1 to C-3, is another critical structural element for biological activity [18]. This system is essential for both cytotoxic and cytoprotective activities of withaferin A. Reduction of the double bond between C-2 and C-3, as observed in dihydrowithaferin A derivatives, typically results in reduced biological potency [19] [16].

The hydroxyl group at position C-4 plays a significant role in enhancing biological activity [13] [18]. Structure-activity relationship studies have shown that the presence of a 4β-hydroxyl group contributes to enhanced Hsp90 inhibitory activity and improved disruption of protein-protein interactions [13]. In contrast, the hydroxyl group at position C-27 appears to be dispensable for biological activity, although it may contribute to overall potency in some assays [13] [18].

Chemical modifications of withaferin A have provided insights into structure-activity relationships [20] [18]. Acetylation of the 27-hydroxyl group has been shown to enhance heat-shock-inducing activity without significantly increasing cytotoxicity, suggesting that selective modification of biological activities is possible through structural manipulation [18]. Methylation at position C-3β, as in 3β-methoxy-withaferin A, results in altered protein binding characteristics and modified biological activity profiles [20].

The stereochemistry at various positions also influences biological activity. The 22R configuration has been confirmed through X-ray crystallographic analysis and is maintained across biologically active withanolides [21] [8]. The β-orientation of substituents at positions C-4, C-5, and C-6 is critical for optimal biological activity, as demonstrated through comparative studies with stereoisomers [13] [18].

Physicochemical Characterization

Withaferin A exhibits distinct physicochemical properties that influence its handling, storage, and formulation characteristics [6] [9] [7]. The compound appears as a white to off-white crystalline solid with a defined melting point range of 252-253°C [6] [9]. The predicted boiling point is 680.7±55.0°C, although this value is theoretical due to potential thermal decomposition at high temperatures [6] [9].

The density of withaferin A is 1.28 g/cm³, indicating a relatively dense organic compound typical of complex steroidal structures [6] [9]. The flash point is recorded at 226°C, providing important safety information for handling and storage protocols [6] [9]. The predicted pKa value of 13.49±0.70 suggests that the compound behaves as a very weak acid under physiological conditions, remaining largely in its neutral form at biological pH [6] [9].

Optical rotation measurements reveal a specific rotation of [α]D28 +125° (c = 1.30 in CHCl3), confirming the optically active nature of the compound and providing a method for assessing enantiomeric purity [6] [9]. This positive rotation is consistent with the absolute configuration determined through X-ray crystallographic analysis [21] [8].

Solubility characteristics are critical for biological applications and formulation development. Withaferin A demonstrates good solubility in dimethyl sulfoxide (DMSO) at concentrations up to 10-20 mg/ml, making DMSO a preferred solvent for stock solution preparation [6] [7]. The compound shows moderate solubility in ethanol and methanol (approximately 5 mg/ml each) and is also soluble in ethyl acetate and dimethylformamide [6] [7]. However, withaferin A is essentially insoluble in water, necessitating the use of organic solvents or solubilization agents for aqueous formulations [6] [7].

Storage stability studies indicate that withaferin A is stable for at least two years when stored as a solid at -20°C under desiccated conditions [6] [9]. Stock solutions in DMSO maintain stability for up to one month when stored at -20°C, although protection from light is recommended due to potential photodegradation [6] [7].

Withaferin A represents one of the most pharmacologically significant steroidal lactones derived from the medicinal plant Withania somnifera. This comprehensive investigation into the biosynthesis and plant metabolism of withaferin A reveals the intricate molecular mechanisms underlying its production through interconnected isoprenoid pathways. The biosynthetic process involves a complex network of enzymatic transformations that convert basic isoprenoid precursors into the mature withanolide structure, with significant contributions from both mevalonate and methylerythritol 4-phosphate pathways. Understanding these metabolic processes is crucial for optimizing the production of this therapeutically valuable compound and developing sustainable biotechnological approaches for its synthesis.

Biosynthesis and Plant Metabolism

Isoprenoid Biosynthetic Pathways

The biosynthesis of withaferin A fundamentally depends on the dual isoprenoid biosynthetic pathways that provide the essential building blocks for withanolide construction [1]. These pathways, operating in distinct cellular compartments, contribute differentially to the overall carbon framework of withaferin A. The mevalonate pathway, localized in the cytoplasm, provides approximately 75% of the carbon units necessary for withaferin A biosynthesis, while the methylerythritol 4-phosphate pathway, operating within plastids, contributes the remaining 25% [1] [2].

The mevalonate pathway initiates with the condensation of acetyl-CoA units through a series of enzymatic reactions that ultimately generate isopentenyl pyrophosphate and dimethylallyl pyrophosphate [3] [4]. These fundamental five-carbon isoprene units serve as the primary building blocks for all terpenoid compounds, including withanolides. The pathway begins with acetyl-CoA C-acetyltransferase catalyzing the formation of acetoacetyl-CoA, followed by hydroxymethylglutaryl-CoA synthase producing the key intermediate hydroxymethylglutaryl-CoA [3]. The rate-limiting step involves hydroxymethylglutaryl-CoA reductase, which catalyzes the NADPH-dependent reduction of hydroxymethylglutaryl-CoA to mevalonate [5] [4].

The subsequent conversion of mevalonate to active isoprene units requires three additional enzymatic steps. Mevalonate kinase phosphorylates mevalonate to form mevalonate 5-phosphate, which is further phosphorylated by phosphomevalonate kinase to produce mevalonate 5-diphosphate [3]. The final step involves diphosphomevalonate decarboxylase, which catalyzes the ATP-dependent decarboxylation and dehydration of mevalonate 5-diphosphate to yield isopentenyl pyrophosphate. The reversible isomerization between isopentenyl pyrophosphate and dimethylallyl pyrophosphate is catalyzed by isopentenyl diphosphate delta-isomerase, providing the flexibility necessary for various terpenoid biosynthetic pathways [3] [4].

The methylerythritol 4-phosphate pathway operates independently within plastids and contributes significantly to withanolide biosynthesis through a distinct enzymatic sequence [1] [3]. This pathway initiates with the condensation of pyruvate and D-glyceraldehyde-3-phosphate by 1-deoxy-D-xylulose-5-phosphate synthase to form 1-deoxy-D-xylulose-5-phosphate [3] [4]. The subsequent conversion to 2-C-methyl-D-erythritol-4-phosphate is catalyzed by 1-deoxy-D-xylulose-5-phosphate reductoisomerase, which represents the first committed step of the methylerythritol 4-phosphate pathway [3] [6].

The methylerythritol 4-phosphate pathway continues through several enzymatic transformations involving 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, 4-(cytidine 5′-diphospho)-2-C-methyl-D-erythritol kinase, and 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase [3] [4]. These enzymes sequentially modify the methylerythritol 4-phosphate backbone, incorporating cytidine diphosphate and additional phosphate groups. The penultimate step involves (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase, which generates the immediate precursor for isoprene unit formation [3]. Finally, 4-hydroxy-3-methylbut-2-enyl diphosphate reductase catalyzes the formation of both isopentenyl pyrophosphate and dimethylallyl pyrophosphate, completing the methylerythritol 4-phosphate pathway [3] [4].

The relative contribution of these two pathways to withaferin A biosynthesis has been quantitatively determined through isotope labeling studies using carbon-13 tracers [1] [2]. These investigations revealed that the mevalonate pathway provides the majority of carbon units, with a contribution ratio of approximately 75:25 compared to the methylerythritol 4-phosphate pathway. This preferential utilization of the mevalonate pathway reflects the cytoplasmic localization of the downstream enzymatic machinery responsible for withanolide biosynthesis and the efficiency of carbon flux through this particular route [1] [3].

Sterol Precursor Formation

The formation of sterol precursors represents a critical juncture in withaferin A biosynthesis, where the general isoprenoid pathway becomes committed to the production of steroidal compounds [3] [7]. This process begins with the sequential condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate units to form increasingly complex prenyl diphosphates. The initial condensation generates geranyl diphosphate, a ten-carbon intermediate that serves as a precursor for monoterpenes and other specialized metabolites [3] [4].

The subsequent addition of another isopentenyl pyrophosphate unit to geranyl diphosphate, catalyzed by farnesyl diphosphate synthase, produces farnesyl diphosphate, a fifteen-carbon intermediate of central importance in terpenoid biosynthesis [3] [8]. Farnesyl diphosphate serves as the immediate precursor for squalene synthesis and represents the branch point where the pathway commits to triterpene and sterol formation. The expression of farnesyl diphosphate synthase shows strong correlation with withanolide accumulation, particularly in leaf tissues where withaferin A is predominantly synthesized [8] [9].

The formation of squalene from farnesyl diphosphate represents the first committed step toward sterol and withanolide biosynthesis. This reaction is catalyzed by squalene synthase, which promotes the head-to-head condensation of two farnesyl diphosphate molecules in an NADPH-dependent reaction [3] [8]. Squalene synthase has been identified as a key regulatory enzyme in withanolide biosynthesis, with overexpression studies demonstrating significant increases in withanolide production [8] [10]. The enzyme shows tissue-specific expression patterns that correlate with withanolide accumulation, with highest activity observed in leaf tissues where withaferin A is most abundant [8].

The conversion of squalene to 2,3-oxidosqualene represents the final step in sterol precursor formation and is catalyzed by squalene epoxidase [11] [8]. This enzyme introduces an epoxide group at the C-2 and C-3 positions of squalene, creating the reactive intermediate necessary for subsequent cyclization reactions. Squalene epoxidase has been identified as a rate-limiting enzyme in withanolide biosynthesis, with enhanced expression leading to increased accumulation of downstream withanolides [8] [12]. The enzyme requires molecular oxygen and NADPH as cofactors and is localized to the endoplasmic reticulum, where the majority of sterol biosynthetic reactions occur [8].

The regulation of sterol precursor formation involves complex feedback mechanisms that respond to both developmental and environmental cues [8] [13]. The expression of key enzymes in this pathway, including squalene synthase and squalene epoxidase, is upregulated in response to various stress conditions and elicitor treatments. Methyl jasmonate treatment, for example, significantly increases the expression of these enzymes, leading to enhanced withanolide production [8] [14]. Similarly, drought stress and salt stress have been shown to upregulate the expression of sterol precursor formation enzymes, presumably as part of the plant's adaptive response to environmental challenges [8] [13].

The subcellular localization of sterol precursor formation enzymes is crucial for the efficient channeling of intermediates toward withanolide biosynthesis [8] [9]. The majority of these enzymes are localized to the endoplasmic reticulum, where they form metabolic complexes that facilitate the sequential conversion of substrates. This compartmentalization ensures the efficient utilization of intermediates and prevents the diversion of precursors to competing pathways [8]. The coordination of enzyme expression and localization is essential for maintaining the flux of carbon through the sterol precursor formation pathway and ultimately determining the rate of withanolide biosynthesis [8] [9].

Key Enzymatic Transformations

The conversion of sterol precursors to withaferin A involves a series of highly specific enzymatic transformations that modify the basic sterol backbone to generate the characteristic withanolide structure [11] [7]. These transformations occur primarily in the endoplasmic reticulum and involve multiple enzyme families, including cytochrome P450 monooxygenases, short-chain dehydrogenases, and various oxidoreductases. The sequential nature of these reactions requires precise coordination of enzyme expression and activity to ensure efficient conversion of intermediates [7] [9].

Squalene Epoxidase (SQE)

Squalene epoxidase represents the gateway enzyme that commits the sterol pathway toward withanolide biosynthesis by converting squalene to 2,3-oxidosqualene [11] [8]. This flavin adenine dinucleotide-dependent enzyme catalyzes the stereospecific epoxidation of the C-2 and C-3 double bond in squalene, utilizing molecular oxygen and NADPH as cofactors [8] [12]. The reaction proceeds through a two-electron oxidation mechanism that generates a highly reactive epoxide intermediate essential for subsequent cyclization reactions [8].

The enzyme exhibits strict substrate specificity for squalene and shows optimal activity under physiological conditions with a pH optimum of 7.4 [8] [12]. Kinetic analysis reveals that squalene epoxidase has a relatively high affinity for its substrate, with Km values ranging from 15 to 25 μM depending on the specific tissue and developmental stage [8]. The enzyme shows competitive inhibition by various sterol analogs and is sensitive to feedback regulation by downstream products [8] [12].

Squalene epoxidase expression is highly regulated and responds to various developmental and environmental signals [8] [13]. The enzyme shows maximum expression in actively growing tissues and is particularly abundant in leaf tissues where withaferin A accumulates preferentially [8] [9]. Stress conditions, including drought and salt stress, significantly upregulate squalene epoxidase expression, leading to increased withanolide production [8] [13]. The enzyme is also responsive to phytohormone treatments, with methyl jasmonate and salicylic acid elicitation resulting in substantial increases in expression and activity [8] [14].

The subcellular localization of squalene epoxidase is crucial for its function in withanolide biosynthesis [8] [9]. The enzyme is embedded in the endoplasmic reticulum membrane, where it forms complexes with other enzymes involved in sterol biosynthesis. This localization facilitates the efficient transfer of the 2,3-oxidosqualene product to downstream enzymes and prevents the accumulation of potentially toxic intermediates [8]. The membrane association also provides the enzyme with access to the required cofactors and maintains the optimal microenvironment for catalytic activity [8].

Cycloartenol Synthase (CAS)

Cycloartenol synthase catalyzes the pivotal cyclization reaction that converts 2,3-oxidosqualene to cycloartenol, establishing the characteristic sterol ring system essential for withanolide biosynthesis [11] [7]. This enzyme belongs to the oxidosqualene cyclase family and performs one of the most complex single-step reactions in natural product biosynthesis, involving the formation of multiple carbon-carbon bonds and the creation of several chiral centers [7] [9]. The reaction proceeds through a highly coordinated cascade of cyclization and rearrangement reactions that generate the tetracyclic cycloartenol structure [7].

The enzyme exhibits remarkable stereospecificity, producing exclusively the β-configuration at the C-3 position and establishing the correct stereochemistry for all subsequent transformations [7] [9]. Kinetic analysis reveals that cycloartenol synthase has moderate affinity for its substrate, with Km values ranging from 8 to 15 μM [7]. The enzyme shows optimal activity at pH 7.0 and requires manganese or magnesium ions for catalytic activity [7]. The reaction is essentially irreversible under physiological conditions, providing a strong driving force for the commitment to sterol biosynthesis [7].

Cycloartenol synthase expression is tightly regulated and shows strong correlation with withanolide accumulation across different tissues and developmental stages [7] [9]. The enzyme is most highly expressed in leaf tissues, where withaferin A is predominantly synthesized [7] [9]. Overexpression studies have demonstrated that cycloartenol synthase can be rate-limiting for withanolide biosynthesis, with enhanced expression leading to significant increases in withanolide production [7] [10]. The enzyme is also responsive to various elicitor treatments, showing increased expression following methyl jasmonate and salicylic acid applications [7] [14].

The subcellular localization of cycloartenol synthase is essential for its integration into the withanolide biosynthetic pathway [7] [9]. The enzyme is localized to the endoplasmic reticulum, where it forms part of a metabolic complex that includes squalene epoxidase and downstream enzymes [7]. This organization facilitates the efficient channeling of 2,3-oxidosqualene to cycloartenol and prevents the diversion of substrate to competing pathways [7]. The enzyme's membrane association also provides access to the lipid environment necessary for optimal catalytic activity [7].

Sterol Methyl Transferase (SMT)

Sterol methyl transferase catalyzes the essential methylation reaction that introduces the C-24 methyl group into the sterol backbone, generating 24-methylenecycloartenol from cycloartenol [15] [9]. This S-adenosyl-L-methionine-dependent enzyme performs a crucial step in the biosynthetic pathway that distinguishes plant sterols from their animal counterparts and is essential for the formation of the characteristic withanolide side chain [15]. The reaction involves the transfer of a methyl group from S-adenosyl-L-methionine to the C-24 position of cycloartenol, followed by the elimination of a proton to generate the exocyclic double bond [15].

The enzyme exhibits high specificity for cycloartenol and related sterol intermediates, with kinetic parameters indicating strong substrate binding affinity [15]. Km values for cycloartenol range from 5 to 12 μM, while the Km for S-adenosyl-L-methionine is approximately 25 μM [15]. The enzyme shows optimal activity at pH 7.5 and requires magnesium ions for catalytic function [15]. The reaction is moderately reversible, allowing for some degree of metabolic flexibility in response to changing cellular conditions [15].

Sterol methyl transferase expression is regulated by multiple factors and shows tissue-specific patterns that correlate with withanolide biosynthesis [15] [9]. The enzyme is most highly expressed in actively growing tissues and shows particularly strong expression in leaf tissues where withaferin A accumulates [15] [9]. RNA interference studies have demonstrated that sterol methyl transferase is essential for withanolide biosynthesis, with reduced expression leading to decreased accumulation of downstream withanolides [15]. The enzyme is also responsive to stress conditions and elicitor treatments, showing increased expression under drought stress and following methyl jasmonate application [15] [13].

The subcellular localization of sterol methyl transferase is crucial for its function in withanolide biosynthesis [15] [9]. The enzyme is localized to the endoplasmic reticulum, where it forms part of the sterol biosynthetic complex [15]. This localization facilitates the efficient transfer of cycloartenol from cycloartenol synthase and ensures the rapid conversion to 24-methylenecycloartenol [15]. The enzyme's membrane association also provides access to the S-adenosyl-L-methionine cofactor and maintains the optimal microenvironment for catalytic activity [15].

Obtusifoliol-14-Demethylase (ODM)

Obtusifoliol-14-demethylase represents a critical cytochrome P450 enzyme that catalyzes the demethylation of obtusifoliol at the C-14 position, facilitating the conversion of sterol intermediates toward the withanolide biosynthetic pathway [9] [16]. This enzyme belongs to the CYP51 family of cytochrome P450 monooxygenases and performs a complex three-step oxidation reaction that removes the 14α-methyl group from obtusifoliol [9] [16]. The reaction sequence involves the sequential oxidation of the methyl group to an aldehyde and then to a carboxylic acid, followed by decarboxylation to yield the demethylated product [9].

The enzyme exhibits high specificity for obtusifoliol and related 14α-methylated sterols, with kinetic parameters indicating strong substrate binding affinity [9] [16]. Km values for obtusifoliol range from 3 to 8 μM, while the enzyme shows optimal activity at pH 7.2 [9]. The reaction requires molecular oxygen and NADPH as cofactors and is coupled to cytochrome P450 reductase for electron transfer [9] [16]. The enzyme is inhibited by various azole compounds and shows competitive inhibition by structural analogs of obtusifoliol [9].

Obtusifoliol-14-demethylase expression is regulated by developmental and environmental factors that influence withanolide biosynthesis [9] [13]. The enzyme shows tissue-specific expression patterns, with highest levels observed in leaf tissues where withaferin A is predominantly synthesized [9]. The enzyme is responsive to various stress conditions, including drought and salt stress, showing increased expression that correlates with enhanced withanolide production [9] [13]. Elicitor treatments, particularly with methyl jasmonate and salicylic acid, significantly upregulate obtusifoliol-14-demethylase expression [9] [14].

The subcellular localization of obtusifoliol-14-demethylase is essential for its integration into the withanolide biosynthetic pathway [9]. The enzyme is localized to the endoplasmic reticulum, where it forms part of the cytochrome P450 metabolic complex [9]. This localization facilitates the efficient conversion of obtusifoliol and ensures the proper channeling of intermediates toward withanolide biosynthesis [9]. The enzyme's membrane association also provides access to the electron transport chain and maintains the optimal environment for cytochrome P450 function [9].

Regulation of Biosynthesis

The regulation of withaferin A biosynthesis involves a complex network of transcriptional, post-transcriptional, and metabolic control mechanisms that respond to developmental, environmental, and physiological signals [13] [17]. These regulatory systems ensure the coordinated expression of biosynthetic enzymes and the efficient allocation of metabolic resources toward withanolide production. The regulation operates at multiple levels, including gene expression, enzyme activity, and metabolic flux control [13] [17].

Transcriptional regulation represents the primary mechanism controlling withanolide biosynthesis, with multiple transcription factors and regulatory elements governing the expression of key biosynthetic enzymes [17] [18]. The WRKY transcription factor family has been identified as particularly important in regulating withanolide biosynthesis, with WsWRKY1 showing positive regulatory effects on phytosterol and withanolide production [17]. This transcription factor binds to W-box elements in the promoter regions of target genes and activates their expression in response to various stimuli [17].

The promoter regions of withanolide biosynthetic genes contain multiple cis-regulatory elements that respond to different signaling pathways [17] [14]. These elements include methyl jasmonate-responsive elements, salicylic acid-responsive elements, and stress-responsive elements that allow for fine-tuned regulation of gene expression [17] [14]. The presence of these regulatory elements enables the coordinated upregulation of multiple biosynthetic enzymes in response to specific stimuli, ensuring the efficient production of withanolides [17].

Hormonal regulation plays a crucial role in controlling withanolide biosynthesis, with various phytohormones showing distinct effects on enzyme expression and metabolite accumulation [13] [14]. Methyl jasmonate treatment represents one of the most effective approaches for enhancing withanolide production, with 2.8-fold increases in gene expression leading to 180% increases in withanolide production [14] [19]. The hormone activates the expression of key enzymes including hydroxymethylglutaryl-CoA reductase, cycloartenol synthase, and 1-deoxy-D-xylulose-5-phosphate reductoisomerase [14] [19].

Salicylic acid represents another important hormonal regulator of withanolide biosynthesis, primarily targeting enzymes involved in the later stages of the pathway [14]. Treatment with salicylic acid results in 2.1-fold increases in gene expression and 145% increases in withanolide production [14]. The hormone particularly affects the expression of squalene epoxidase, farnesyl diphosphate synthase, and sterol methyl transferase, suggesting its role in regulating the commitment to sterol biosynthesis [14].

Environmental stress conditions significantly influence withanolide biosynthesis through the activation of stress-responsive regulatory pathways [13] [20]. Drought stress represents one of the most potent inducers of withanolide production, with 3.2-fold increases in gene expression leading to 220% increases in withanolide accumulation [13] [19]. The stress response involves the upregulation of key enzymes including hydroxymethylglutaryl-CoA reductase, 1-deoxy-D-xylulose-5-phosphate reductoisomerase, and cycloartenol synthase [13] [19].

Salt stress also enhances withanolide biosynthesis through the activation of ion homeostasis mechanisms that include the upregulation of biosynthetic enzymes [13] [20]. Salt stress treatment results in 2.4-fold increases in gene expression and 165% increases in withanolide production [13]. The response involves the coordinated expression of cycloartenol synthase, sterol methyl transferase, and squalene epoxidase, suggesting a role for withanolides in osmotic adjustment [13] [20].

Biotic stress conditions, including pathogen attack and elicitor treatment, represent powerful inducers of withanolide biosynthesis [13] [14]. Treatment with biotic elicitors results in 3.8-fold increases in gene expression and 285% increases in withanolide production [14]. The response involves the upregulation of multiple biosynthetic enzymes including hydroxymethylglutaryl-CoA reductase, cycloartenol synthase, 1-deoxy-D-xylulose-5-phosphate reductoisomerase, and sterol methyl transferase [14].

Endophyte inoculation represents a novel approach for enhancing withanolide biosynthesis through symbiotic interactions that activate plant defense and growth promotion mechanisms [8] [13]. Endophyte inoculation results in 4.2-fold increases in gene expression and 340% increases in withanolide production [8]. The response involves the upregulation of 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate reductoisomerase, squalene synthase, and squalene epoxidase [8].

Tissue-Specific Accumulation

The tissue-specific accumulation of withaferin A represents a fundamental characteristic of Withania somnifera metabolism, with distinct patterns of withanolide distribution across different plant organs [21] [9]. This spatial segregation of withanolide production reflects the coordinated expression of biosynthetic enzymes and the specialized metabolic functions of different tissues. Understanding these patterns is crucial for optimizing cultivation practices and developing targeted extraction strategies [21] [9].

Leaf tissues represent the primary site of withaferin A accumulation, with concentrations reaching 980 μg/g dry weight in mature leaves [9]. This preferential accumulation in leaves reflects the high expression of key biosynthetic enzymes including cycloartenol synthase, hydroxymethylglutaryl-CoA reductase, and 1-deoxy-D-xylulose-5-phosphate reductoisomerase [9] [19]. The leaf-specific accumulation of withaferin A is particularly pronounced during the 45-day culture period, when biosynthetic enzyme expression reaches maximum levels [9].

The high concentration of withaferin A in leaf tissues is associated with elevated expression of cycloartenol synthase, showing 3.2-fold higher expression compared to other tissues [9] [19]. This enzyme catalyzes the key cyclization reaction that commits the pathway to sterol biosynthesis and represents a critical control point for withanolide production [9]. The coordinated expression of cycloartenol synthase with other biosynthetic enzymes ensures the efficient conversion of precursors to withaferin A in leaf tissues [9].

Hydroxymethylglutaryl-CoA reductase expression is particularly high in leaf tissues, showing 4.8-fold higher expression compared to baseline levels [9] [19]. This enzyme catalyzes the rate-limiting step of the mevalonate pathway and provides the majority of carbon units for withaferin A biosynthesis [9]. The high expression of hydroxymethylglutaryl-CoA reductase in leaves reflects the active nature of isoprenoid biosynthesis in photosynthetic tissues [9].

Root tissues show a contrasting pattern of withanolide accumulation, with withaferin A concentrations reaching only 43 μg/g dry weight [9]. However, root tissues are the primary site of withanolide A accumulation, with concentrations reaching 380 μg/g dry weight [9]. This tissue-specific distribution suggests that different withanolides are produced through distinct biosynthetic routes or that tissue-specific modifications determine the final product profile [9].

The limited accumulation of withaferin A in root tissues is associated with different patterns of enzyme expression compared to leaves [9]. While hydroxymethylglutaryl-CoA reductase shows high expression in roots (5.2-fold), the expression of cycloartenol synthase is lower (2.8-fold) compared to leaves [9] [19]. This differential expression pattern may contribute to the preferential synthesis of withanolide A over withaferin A in root tissues [9].

The expression of 1-deoxy-D-xylulose-5-phosphate reductoisomerase is particularly high in root tissues, showing 3.4-fold higher expression compared to other tissues [9] [19]. This enzyme catalyzes the first committed step of the methylerythritol 4-phosphate pathway and contributes approximately 25% of the carbon units for withanolide biosynthesis [9]. The high expression of this enzyme in roots may reflect the active nature of plastidial isoprenoid biosynthesis in these tissues [9].

Stem tissues show intermediate levels of withanolide accumulation, with withaferin A concentrations reaching 125 μg/g dry weight and withanolide A concentrations reaching 89 μg/g dry weight [9]. The moderate accumulation in stem tissues reflects the intermediate expression levels of key biosynthetic enzymes [9]. Cycloartenol synthase expression is 2.1-fold higher in stems, while hydroxymethylglutaryl-CoA reductase expression is 3.1-fold higher [9] [19].

Berry tissues show the lowest levels of withanolide accumulation, with withaferin A concentrations reaching 67 μg/g dry weight and withanolide A concentrations reaching 156 μg/g dry weight [9]. The limited accumulation in berries reflects the lower expression of biosynthetic enzymes during fruit development [9]. Cycloartenol synthase expression is only 1.9-fold higher in berries, while hydroxymethylglutaryl-CoA reductase expression is 2.4-fold higher [9] [19].

The tissue-specific accumulation patterns are influenced by developmental stage, with maximum withanolide concentrations observed during the 45-day culture period [9]. This timing corresponds to the peak expression of biosynthetic enzymes and the optimal balance between growth and secondary metabolite production [9]. Extended culture periods beyond 45 days show declining withanolide concentrations, reflecting the senescence of tissues and the reduction in biosynthetic enzyme expression [9].

Environmental factors significantly influence tissue-specific withanolide accumulation patterns [13] [20]. Drought stress enhances withanolide accumulation in leaf tissues while having minimal effects on root accumulation [13]. Salt stress shows similar effects, with enhanced accumulation in aerial tissues and limited effects on root withanolide content [13] [20]. These differential responses reflect the tissue-specific expression of stress-responsive genes and the localized nature of stress perception and response mechanisms [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Livertox Summary

Drug Classes

Other CAS

Wikipedia

Dates

2: Chung SS, Wu Y, Okobi Q, Adekoya D, Atefi M, Clarke O, Dutta P, Vadgama JV. Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells. Mediators Inflamm. 2017;2017:5958429. doi: 10.1155/2017/5958429. Epub 2017 Jun 6. PubMed PMID: 28676732; PubMed Central PMCID: PMC5476880.

3: Hou WC, Miao XH, Ma LJ, Bai XX, Liu Q, Song L. WITHAFERIN A INDUCES APOPTOSIS IN RAT C6 GLIOMA CELLS THROUGH REGULATING NF-KB NUCLEAR TRANSLOCATION AND ACTIVATION OF CASPASE CASCADE. Afr J Tradit Complement Altern Med. 2017 Jan 13;14(2):319-324. doi: 10.21010/ajtcam.v14i2.33. eCollection 2017. PubMed PMID: 28573248; PubMed Central PMCID: PMC5446457.

4: Royston KJ, Udayakumar N, Lewis K, Tollefsbol TO. A Novel Combination of Withaferin A and Sulforaphane Inhibits Epigenetic Machinery, Cellular Viability and Induces Apoptosis of Breast Cancer Cells. Int J Mol Sci. 2017 May 19;18(5). pii: E1092. doi: 10.3390/ijms18051092. PubMed PMID: 28534825; PubMed Central PMCID: PMC5455001.

5: Moselhy J, Suman S, Alghamdi M, Chandarasekharan B, Das TP, Houda A, Ankem M, Damodaran C. Withaferin A Inhibits Prostate Carcinogenesis in a PTEN-deficient Mouse Model of Prostate Cancer. Neoplasia. 2017 Jun;19(6):451-459. doi: 10.1016/j.neo.2017.04.005. Epub 2017 May 7. PubMed PMID: 28494348.

6: Falkenberg KD, Jakobs A, Matern JC, Dörner W, Uttarkar S, Trentmann A, Steinmann S, Coulibaly A, Schomburg C, Mootz HD, Schmidt TJ, Klempnauer KH. Withaferin A, a natural compound with anti-tumor activity, is a potent inhibitor of transcription factor C/EBPβ. Biochim Biophys Acta. 2017 Jul;1864(7):1349-1358. doi: 10.1016/j.bbamcr.2017.05.003. Epub 2017 May 2. PubMed PMID: 28476645.

7: Szarc Vel Szic K, Declerck K, Crans RAJ, Diddens J, Scherf DB, Gerhäuser C, Vanden Berghe W. Epigenetic silencing of triple negative breast cancer hallmarks by Withaferin A. Oncotarget. 2017 Jun 20;8(25):40434-40453. doi: 10.18632/oncotarget.17107. PubMed PMID: 28467815.

8: Sultana F, Neog MK, Rasool M. Withaferin-A, a steroidal lactone encapsulated mannose decorated liposomes ameliorates rheumatoid arthritis by intriguing the macrophage repolarization in adjuvant-induced arthritic rats. Colloids Surf B Biointerfaces. 2017 Jul 1;155:349-365. doi: 10.1016/j.colsurfb.2017.04.046. Epub 2017 Apr 23. PubMed PMID: 28454064.

9: Kunimasa K, Nagano T, Shimono Y, Dokuni R, Kiriu T, Tokunaga S, Tamura D, Yamamoto M, Tachihara M, Kobayashi K, Satouchi M, Nishimura Y. Glucose metabolism-targeted therapy and withaferin A are effective for epidermal growth factor receptor tyrosine kinase inhibitor-induced drug-tolerant persisters. Cancer Sci. 2017 Jul;108(7):1368-1377. doi: 10.1111/cas.13266. Epub 2017 Jun 19. PubMed PMID: 28445002.

10: Yu Y, Katiyar SP, Sundar D, Kaul Z, Miyako E, Zhang Z, Kaul SC, Reddel RR, Wadhwa R. Withaferin-A kills cancer cells with and without telomerase: chemical, computational and experimental evidences. Cell Death Dis. 2017 Apr 20;8(4):e2755. doi: 10.1038/cddis.2017.33. PubMed PMID: 28425984.

11: Santhekadur PK. Is Withaferin A, a magic bullet for metabolic syndrome? Biomed Pharmacother. 2017 Aug;92:1135-1137. doi: 10.1016/j.biopha.2017.04.002. Epub 2017 Apr 14. PubMed PMID: 28413154.

12: Li AX, Sun M, Li X. Withaferin-A induces apoptosis in osteosarcoma U2OS cell line via generation of ROS and disruption of mitochondrial membrane potential. Eur Rev Med Pharmacol Sci. 2017 Mar;21(6):1368-1374. PubMed PMID: 28387888.

13: Liu X, Chen L, Liang T, Tian XD, Liu Y, Zhang T. Withaferin A induces mitochondrial-dependent apoptosis in non-small cell lung cancer cells via generation of reactive oxygen species. J BUON. 2017 Jan-Feb;22(1):244-250. PubMed PMID: 28365961.

14: Tahara T, Streit U, Pelish HE, Shair MD. STAT3 Inhibitory Activity of Structurally Simplified Withaferin A Analogues. Org Lett. 2017 Apr 7;19(7):1538-1541. doi: 10.1021/acs.orglett.7b00332. Epub 2017 Mar 28. PubMed PMID: 28350459.

15: Zhang QZ, Guo YD, Li HM, Wang RZ, Guo SG, Du YF. Protection against cerebral infarction by Withaferin A involves inhibition of neuronal apoptosis, activation of PI3K/Akt signaling pathway, and reduced intimal hyperplasia via inhibition of VSMC migration and matrix metalloproteinases. Adv Med Sci. 2017 Mar;62(1):186-192. doi: 10.1016/j.advms.2016.09.003. Epub 2017 Mar 7. PubMed PMID: 28282606.

16: Basha SH, Thakur A, Samad FA. Insights from the predicted structural analysis of carborane substituted withaferin A with Indoleamine - 2,3-dioxygenase as a potent inhibitor. Bioinformation. 2016 Nov 30;12(9):374-380. doi: 10.6026/97320630012374. eCollection 2016. PubMed PMID: 28250615; PubMed Central PMCID: PMC5314838.

17: Yan X, Huang G, Liu Q, Zheng J, Chen H, Huang Q, Chen J, Huang H. Withaferin A protects against spinal cord injury by inhibiting apoptosis and inflammation in mice. Pharm Biol. 2017 Dec;55(1):1171-1176. doi: 10.1080/13880209.2017.1288262. PubMed PMID: 28228044.

18: Chirumamilla CS, Pérez-Novo C, Van Ostade X, Vanden Berghe W. Molecular insights into cancer therapeutic effects of the dietary medicinal phytochemical withaferin A. Proc Nutr Soc. 2017 May;76(2):96-105. doi: 10.1017/S0029665116002937. Epub 2017 Feb 6. PubMed PMID: 28162105.

19: Samanta SK, Sehrawat A, Kim SH, Hahm ER, Shuai Y, Roy R, Pore SK, Singh KB, Christner SM, Beumer JH, Davidson NE, Singh SV. Disease Subtype-Independent Biomarkers of Breast Cancer Chemoprevention by the Ayurvedic Medicine Phytochemical Withaferin A. J Natl Cancer Inst. 2016 Dec 31;109(6). pii: djw293. doi: 10.1093/jnci/djw293. Print 2017 Jun. PubMed PMID: 28040797.

20: Ghosh K, De S, Das S, Mukherjee S, Sengupta Bandyopadhyay S. Withaferin A Induces ROS-Mediated Paraptosis in Human Breast Cancer Cell-Lines MCF-7 and MDA-MB-231. PLoS One. 2016 Dec 29;11(12):e0168488. doi: 10.1371/journal.pone.0168488. eCollection 2016. PubMed PMID: 28033383; PubMed Central PMCID: PMC5199013.

Explore Compound Types